2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol
Description
2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol is a compound that belongs to the class of bispyrazole derivatives. These compounds are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a hydroquinone core substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups at the 2 and 5 positions.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34g/mol |
IUPAC Name |
2,5-bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H18N4O2/c1-9-5-11(3)19(17-9)13-7-16(22)14(8-15(13)21)20-12(4)6-10(2)18-20/h5-8,21-22H,1-4H3 |
InChI Key |
OSYCFYQQLPSROW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2O)N3C(=CC(=N3)C)C)O)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2O)N3C(=CC(=N3)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroquinone core can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives with different substitution patterns.
Scientific Research Applications
2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with unique properties. In biology, it has been studied for its potential antioxidant and anticancer activities. In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. In industry, it is used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and luminescence.
Mechanism of Action
The mechanism of action of 2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It can also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Bis(3,5-dimethylpyrazol-1-yl)benzene-1,4-diol can be compared with other similar compounds, such as bis(pyrazolyl)methane derivatives and bis(pyrazolyl)alkane derivatives. These compounds share a similar bispyrazole structure but differ in the nature of the substituents and the core structure. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroquinone core, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
